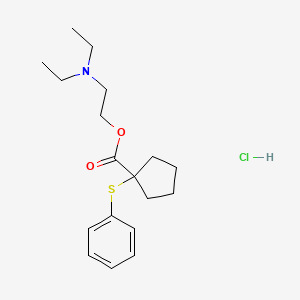![molecular formula C15H15ClN2O2 B14332047 2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline CAS No. 105957-74-2](/img/structure/B14332047.png)
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chlorophenyl group, a nitro group, and a methyl group attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-methylacetanilide to introduce the nitro group. This is followed by the Friedel-Crafts alkylation using 1-(4-chlorophenyl)ethanol to attach the chlorophenyl group. The final step involves the reduction of the nitro group to form the aniline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. Catalysts such as aluminum chloride are often used in the Friedel-Crafts alkylation step to enhance the reaction rate and yield.
化学反应分析
Types of Reactions
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-aminoaniline.
Substitution: Formation of halogenated derivatives of the aromatic ring.
科学研究应用
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure and functional groups.
作用机制
The mechanism of action of 2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-aminoaniline: Similar structure but with an amino group instead of a nitro group.
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitrophenol: Similar structure but with a hydroxyl group instead of an aniline group.
Uniqueness
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and chlorophenyl groups makes it a versatile intermediate for further chemical modifications.
属性
CAS 编号 |
105957-74-2 |
|---|---|
分子式 |
C15H15ClN2O2 |
分子量 |
290.74 g/mol |
IUPAC 名称 |
2-[1-(4-chlorophenyl)ethyl]-4-methyl-6-nitroaniline |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-7-13(15(17)14(8-9)18(19)20)10(2)11-3-5-12(16)6-4-11/h3-8,10H,17H2,1-2H3 |
InChI 键 |
GVQQVTQIZNLVTC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(C)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


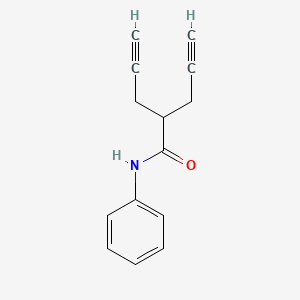
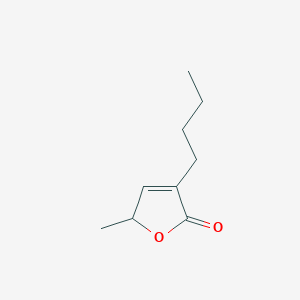
![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)
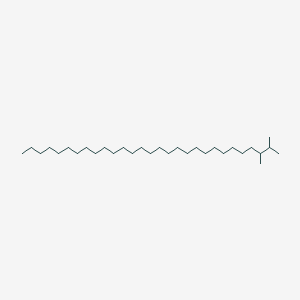
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)
![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
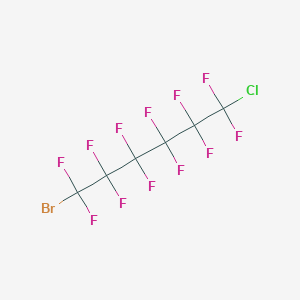

![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
